Product packaging for 2-Chloro-5-(3-nitrobenzoyl)pyridine(Cat. No.:CAS No. 1187169-55-6)

2-Chloro-5-(3-nitrobenzoyl)pyridine

Cat. No.: B1421751
CAS No.: 1187169-55-6
M. Wt: 262.65 g/mol
InChI Key: VKKHOESPYDIQIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Pyridine-Based Heterocycles in Organic Synthesis and Functional Materials

The history of heterocyclic chemistry began in the 19th century with the discovery of the first heterocyclic compounds. google.com Pyridine (B92270) (C₅H₅N), a basic heterocyclic organic compound structurally related to benzene (B151609), was initially produced from coal tar. prepchem.com Its structure was proposed in the late 1860s and early 1870s, likening it to benzene with one C-H unit replaced by a nitrogen atom. prepchem.com This discovery marked a pivotal moment, leading to extensive exploration of pyridine and its derivatives. google.com

Initially, the unique properties of these compounds, such as their aromaticity, were a novel concept. google.com Early applications saw heterocyclic compounds like indigo (B80030) used as dyes in the textile industry. google.com Over time, the role of pyridine-based heterocycles expanded dramatically. They are now fundamental components in numerous agrochemicals, pharmaceuticals, and vitamins. prepchem.com The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological receptors, which can enhance the pharmacokinetic properties of drugs. nih.gov Consequently, pyridine scaffolds are integral to thousands of existing and potential drug candidates. nih.govnih.gov

Structural Classification and Nomenclature of 2-Chloro-5-(3-nitrobenzoyl)pyridine within Aromatic Systems

This compound is a multi-substituted aromatic compound featuring three key structural components: a pyridine ring, a benzene ring, and a ketone linker.

Pyridine Core: The foundational structure is a pyridine ring, a six-membered heterocycle containing five carbon atoms and one nitrogen atom. prepchem.com

Substituents on Pyridine: The pyridine ring is substituted at two positions. According to IUPAC nomenclature, the positions on the pyridine ring are numbered starting from the nitrogen atom. Therefore, the compound has a chlorine atom at the C2 position. The benzoyl group is attached to the C5 position.

Benzoyl Group: The term "benzoyl" refers to a C₆H₅CO- group. In this specific molecule, the benzoyl group is itself substituted.

Substituent on Benzene Ring: The benzene ring of the benzoyl group has a nitro group (NO₂) at the C3 position (the meta position relative to the carbonyl linker).

The systematic IUPAC name for this compound is (2-chloropyridin-5-yl)(3-nitrophenyl)methanone . The name "this compound" is also commonly used. The structure is characterized by two aromatic rings linked by a carbonyl (C=O) group. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, a property further intensified by the attached chlorine atom. The benzene ring is deactivated towards electrophilic substitution by the presence of the electron-withdrawing nitro group. The cation formed by the addition of an electrophile to the nitrogen atom is known as a pyridinium (B92312) cation. prepchem.comresearchgate.net

Academic Significance of Chloropyridines as Synthetic Intermediates

Chloropyridines are a class of organic compounds derived from pyridine where one or more hydrogen atoms are replaced by chlorine atoms. chemicalbook.com Their significance in academia and industry stems from their role as highly versatile synthetic intermediates. chemicalbook.comgoogle.com The chlorine atom is a good leaving group, allowing it to be displaced by a variety of nucleophiles. This reactivity enables the synthesis of a wide array of substituted pyridine derivatives. organic-chemistry.org

For instance, 2-chloropyridine (B119429), a key structural component of the title compound, is used in the industrial production of fungicides, insecticides, antihistamines, and antiarrhythmic agents. organic-chemistry.org It can be synthesized through the direct chlorination of pyridine or from pyridine-N-oxides. organic-chemistry.orgnih.gov The position of the chlorine atom on the pyridine ring significantly influences the compound's reactivity and physical properties. chemicalbook.com

Chloropyridines are crucial in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comnih.gov For example, 2-chloro-5-nitropyridine (B43025) is an important intermediate for synthesizing bactericides, plant growth regulators, and antibiotics. rsc.org The reactivity of the chloro-substituent allows for the construction of more complex molecules, making chloropyridines foundational building blocks in medicinal chemistry and materials science. google.com

Overview of Research Paradigms Applied to Related Nitrobenzoyl and Pyridine Conjugates

Research on molecules containing both nitrobenzoyl and pyridine fragments often focuses on their synthesis and potential applications in medicinal chemistry and materials science. A common synthetic strategy to form such ketone-linked bi-aromatic systems is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the context of this compound, a plausible synthetic route would be the Friedel-Crafts acylation of 2-chloropyridine with 3-nitrobenzoyl chloride. However, the pyridine ring's nitrogen can complex with the Lewis acid, often deactivating the ring towards electrophilic substitution. Therefore, reaction conditions must be carefully optimized.

Studies on related structures often investigate their biological activity. For example, pyridine derivatives are explored for their anticancer properties, targeting key cellular components like kinases and enzymes. nih.gov Similarly, nitroaromatic compounds are of interest in drug development. The combination of these fragments, as seen in this compound, creates a molecule with a specific three-dimensional structure and electronic distribution that could be explored for interactions with biological targets through computational methods like molecular docking. Research paradigms also include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and X-ray crystallography to elucidate the precise structure and conformation of these molecules, which is fundamental to understanding their chemical behavior and potential utility. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7ClN2O3 B1421751 2-Chloro-5-(3-nitrobenzoyl)pyridine CAS No. 1187169-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloropyridin-3-yl)-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O3/c13-11-5-4-9(7-14-11)12(16)8-2-1-3-10(6-8)15(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHOESPYDIQIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 5 3 Nitrobenzoyl Pyridine and Its Precursors

Convergent and Divergent Synthetic Pathways

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) 5-Position (e.g., Cross-Coupling Approaches)

A crucial step in the synthesis of 2-Chloro-5-(3-nitrobenzoyl)pyridine is the formation of the carbon-carbon bond at the 5-position of the pyridine ring. Modern synthetic chemistry offers a variety of powerful cross-coupling reactions to achieve this transformation with high efficiency and selectivity. icmpp.ro

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely employed for the formation of C-C bonds. pitt.edu In the context of this synthesis, a 2-chloro-5-halopyridine could be coupled with a suitable organometallic reagent derived from the 3-nitrobenzoyl moiety. For instance, a Suzuki coupling would involve the reaction of 2-chloro-5-bromopyridine with a 3-nitrobenzoylboronic acid derivative in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is critical for achieving high yields and preventing side reactions. icmpp.ro

Recent advancements in cross-coupling technologies, including the use of specialized ligands and catalyst systems, have expanded the scope and applicability of these reactions, allowing for the coupling of a wider range of substrates under milder conditions. nih.gov

Introduction of the 3-Nitrobenzoyl Moiety (e.g., Acylation Reactions)

The introduction of the 3-nitrobenzoyl group is another key transformation. Friedel-Crafts acylation is a classic and effective method for this purpose. chemguide.co.ukyoutube.com This reaction typically involves the use of a 3-nitrobenzoyl chloride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion, generated from the acyl chloride and the Lewis acid, attacks the electron-rich pyridine ring.

However, the direct Friedel-Crafts acylation of pyridine can be challenging due to the deactivating effect of the nitrogen atom. Therefore, this step is often performed on a precursor that is more amenable to acylation, or alternative strategies are employed. One such strategy is the palladium-catalyzed carbonylation of a 2-chloro-5-halopyridine in the presence of a 3-nitrophenyltin or 3-nitrophenylboron reagent. This approach avoids the harsh conditions of traditional Friedel-Crafts reactions and offers greater functional group tolerance.

Regioselective Chlorination of Pyridine Systems

The regioselective introduction of a chlorine atom at the 2-position of the pyridine ring is a critical step in the synthesis. The reactivity of the pyridine ring towards electrophilic substitution is lower than that of benzene (B151609), and the position of substitution is influenced by the substituents already present on the ring. researchgate.net

Several methods have been developed for the regioselective chlorination of pyridines. One common approach is the chlorination of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic attack, primarily at the 2- and 4-positions. After chlorination, the N-oxide can be removed by reduction. researchgate.net Reagents such as oxalyl chloride in the presence of a base can be used for this purpose. researchgate.net

Another strategy involves the use of Selectfluor™ in combination with a chloride source like lithium chloride (LiCl). This method provides a mild and regioselective way to chlorinate 2-aminopyridines. rsc.org The reaction mechanism is believed to proceed through a radical process. rsc.org Additionally, vapor-phase chlorination at high temperatures can also be employed for the selective chlorination of pyridine derivatives. google.com

The choice of chlorination method is crucial for achieving the desired regioselectivity and avoiding the formation of unwanted isomers. nih.gov

Synthesis of Key Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key building blocks.

Preparation of 2-Chloro-5-substituted Pyridines

The synthesis of 2-chloro-5-substituted pyridines can be achieved through various routes. One common starting material is 3-methylpyridine (β-picoline). Direct chlorination of 3-methylpyridine can yield 2-chloro-5-methylpyridine. scispace.comepo.orggoogle.com This intermediate can then be further functionalized at the methyl group to introduce the desired substituent for coupling with the 3-nitrobenzoyl moiety.

Another approach involves starting from 2-chloro-5-bromopyridine, which can be prepared and then subjected to cross-coupling reactions to introduce the desired functionality at the 5-position. acs.org The synthesis of 2-chloro-5-nitropyridine (B43025) is also well-established, often starting from 2-aminopyridine, which is first nitrated to 2-amino-5-nitropyridine, followed by conversion to 2-hydroxy-5-nitropyridine via a diazonium salt, and finally chlorination. researchgate.netchemicalbook.comgoogle.comprepchem.comgoogle.com

Starting MaterialReagents and ConditionsProduct
3-MethylpyridineChlorine gas, catalyst, 40-60°C2-Chloro-5-methylpyridine
2-AminopyridineNitrating agent, then diazotization, then chlorinating agent (e.g., POCl₃/PCl₅)2-Chloro-5-nitropyridine

Synthesis of 3-Nitro-substituted Benzoic Acid Derivatives

3-Nitrobenzoic acid and its derivatives are crucial precursors for the 3-nitrobenzoyl moiety. The most direct method for the synthesis of 3-nitrobenzoic acid is the nitration of benzoic acid. wikipedia.orgprepchem.com This reaction is typically carried out at low temperatures using a mixture of nitric acid and sulfuric acid. google.com The carboxylic acid group is a meta-directing deactivator, leading to the preferential formation of the 3-nitro isomer. wikipedia.org However, small amounts of the 2- and 4-nitro isomers are also formed as byproducts. wikipedia.orgnih.gov

Purification of 3-nitrobenzoic acid can be achieved by recrystallization. nih.gov For the subsequent acylation step, 3-nitrobenzoic acid is typically converted to a more reactive derivative, such as 3-nitrobenzoyl chloride. This is commonly achieved by reacting 3-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Starting MaterialReagents and ConditionsProduct
Benzoic AcidNitric acid, Sulfuric acid, low temperature3-Nitrobenzoic Acid
3-Nitrobenzoic AcidThionyl chloride (SOCl₂) or Oxalyl chloride3-Nitrobenzoyl Chloride

Principles of Sustainable Synthesis in Production Pathways

Sustainable synthesis principles are increasingly applied to traditional organic reactions, including the Friedel-Crafts acylation, which is pivotal for producing aryl ketones like this compound. These principles aim to reduce waste, energy consumption, and the use of hazardous materials. nih.gov

Mechanochemistry utilizes mechanical energy, typically through ball milling or grinding, to induce chemical reactions. researchgate.netnih.gov This technique offers a powerful, eco-friendly alternative to conventional solvent-based methods. researchgate.net By conducting reactions in the solid state, mechanochemistry significantly reduces or eliminates the need for hazardous organic solvents, thereby minimizing waste and aligning with the principles of green chemistry. researchgate.netnih.gov

For the synthesis of aryl ketones, mechanochemical Friedel-Crafts acylation has been shown to be effective. nih.govbeilstein-journals.orgresearchgate.net The reaction can be carried out by milling the aromatic substrate (e.g., a pyridine derivative) with an acylating agent and a Lewis acid catalyst (like aluminum trichloride) in a solvent-free or nearly solvent-free environment. nih.gov This approach is not only environmentally friendly but can also lead to faster reaction times and access to products that may be difficult to obtain through solution-based methods. researchgate.net The enclosed environment of a modern ball mill also prevents issues with hygroscopic catalysts, a common problem in manual grinding. nih.govacs.org

Key Advantages of Mechanochemical Synthesis:

Reduced Solvent Usage: Reactions are conducted in the solid state, minimizing volatile organic compound (VOC) emissions and solvent waste. nih.gov

Energy Efficiency: Can often be performed at room temperature, reducing energy consumption compared to methods requiring heating. nih.gov

Enhanced Reactivity: The mechanical force can activate chemical bonds, sometimes leading to higher yields and faster reactions. researchgate.net

Process Simplification: Avoids the need for solvent handling, purification, and disposal steps.

Table 1: Comparison of Conventional vs. Mechanochemical Friedel-Crafts Acylation
ParameterConventional Solution-Phase SynthesisMechanochemical Synthesis
SolventTypically uses halogenated hydrocarbons or other toxic solventsSolvent-free or minimal solvent (liquid-assisted grinding) nih.gov
Energy InputOften requires heating or coolingMechanical energy at ambient temperature nih.gov
Reaction TimeCan range from hours to daysOften significantly shorter, from minutes to hours acs.org
Waste GenerationGenerates significant solvent and catalyst wasteMinimal waste, primarily from catalyst quenching researchgate.net

Eliminating solvents is a primary goal in green chemistry. ijrpr.com Solvent-free synthesis can be achieved through various techniques, including neat reactions (mixing pure reactants) and microwave-assisted organic synthesis (MAOS). ijrpr.comcem.com

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often under solvent-free conditions. ijrpr.comijnrd.org In the context of Friedel-Crafts acylation, microwave heating can dramatically reduce reaction times from hours to minutes. mdma.chorganic-chemistry.org The process works through direct heating of the polar reactants, leading to rapid and uniform temperature increases that cannot be achieved with conventional heating. ijnrd.org This efficiency often results in higher yields and cleaner product profiles. nih.gov For instance, zinc powder has been used as an inexpensive and reusable catalyst for Friedel-Crafts acylation under solvent-free microwave conditions. mdma.chorganic-chemistry.org

Methodologies have also been developed that use alternative, greener reagents to avoid traditional Lewis acids and halogenated compounds. For example, methanesulfonic anhydride (B1165640) can promote Friedel-Crafts acylation, producing waste that is free of metals and halogens. acs.orgacs.org Other approaches utilize solid acid catalysts, which can be easily recovered and reused, further enhancing the sustainability of the process. researchgate.netchemijournal.com

Table 2: Features of Reduced-Solvent Methodologies
MethodologyPrincipleKey BenefitsRelevant Application
Microwave-Assisted Synthesis (MAOS)Uses microwave energy for rapid, direct heating of reactants. ijnrd.orgDrastically reduced reaction times, improved yields, energy efficiency. mdma.chnih.govSolvent-free Friedel-Crafts acylation using recyclable catalysts. organic-chemistry.org
Solid-Acid CatalysisEmploys heterogeneous catalysts (e.g., zeolites, clays) that can be filtered off. researchgate.netEasy catalyst recovery and reuse, reduced corrosive waste. researchgate.netchemijournal.comAcylation of aromatic compounds under solvent-free conditions. chemijournal.com
Alternative ReagentsUses non-metallic and non-halogenated promoters like methanesulfonic anhydride. acs.orgGenerates less hazardous waste streams. acs.orgacs.org"Greener" acylation of aryl and alkyl carboxylic acids. acs.org

Atom Economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgtudelft.nl It provides a theoretical measure of how little waste a reaction produces, assuming 100% yield. tamu.edu The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 chembam.com

In the Friedel-Crafts acylation to produce this compound, the primary reactants are 2-chloropyridine (B119429) and 3-nitrobenzoyl chloride. The reaction typically requires a Lewis acid catalyst, such as AlCl₃, which is consumed in stoichiometric amounts and generates waste.

Reactants: 2-Chloropyridine (C₅H₄ClN) + 3-Nitrobenzoyl chloride (C₇H₄ClNO₃)

Product: this compound (C₁₂H₇ClN₂O₃)

Byproduct: HCl

A hypothetical atom economy calculation for this key step highlights the inherent inefficiency of reactions that produce stoichiometric byproducts. Greener alternatives, such as addition reactions, are designed to have 100% atom economy.

Strategies to improve step efficiency include:

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates, which saves on purification materials and reduces waste.

Cascade Reactions: A series of intramolecular reactions are triggered by a single event, forming complex molecules with high efficiency.

Elucidation of Reactivity and Reaction Mechanisms of 2 Chloro 5 3 Nitrobenzoyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The principles of nucleophilic aromatic substitution (SNAr) on chloropyridines are well-established. These reactions are heavily influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, such as nitro and benzoyl groups, are known to activate the ring towards nucleophilic attack, particularly at positions ortho and para to the activating group.

In the case of 2-chloro-5-nitropyridine (B43025), the nitro group at the 5-position strongly activates the C2 and C6 positions for nucleophilic attack. Numerous studies have detailed the displacement of the chlorine atom at the C2 position by various nucleophiles. However, for 2-Chloro-5-(3-nitrobenzoyl)pyridine, the benzoyl group at the 5-position, which contains a nitro group on the phenyl ring, introduces a more complex electronic influence that has not been specifically characterized in the literature.

Detailed Mechanisms of Chlorine Displacement (e.g., Aminolysis, Alkoxylation)

Specific studies detailing the aminolysis or alkoxylation of this compound are absent from the current body of scientific literature. While it can be hypothesized that such reactions would proceed via a standard SNAr mechanism, involving the formation of a Meisenheimer intermediate, no experimental data exists to confirm this for the title compound.

Electronic and Steric Effects of the Nitro and Benzoyl Substituents on SNAr

The combined electronic and steric effects of the 3-nitrobenzoyl substituent on the SNAr reactivity of the 2-chloropyridine (B119429) core have not been quantitatively or qualitatively described in published research. Both the benzoyl and the nitro functionalities are electron-withdrawing and would be expected to activate the pyridine ring towards nucleophilic substitution. However, the steric bulk of the benzoyl group could potentially hinder the approach of nucleophiles to the reaction center.

Regioselectivity and Site Preference in Substitution Reactions

For this compound, the primary site for nucleophilic attack is anticipated to be the carbon atom bearing the chlorine atom (C2 position), as it is ortho to the activating benzoyl group and the ring nitrogen. However, without experimental validation, this remains a theoretical prediction based on general principles of SNAr reactions on pyridines.

Transformations of the Nitro Group

The reduction of aromatic nitro groups is a common and well-understood transformation in organic synthesis. A variety of reagents are known to selectively reduce nitro groups to amines.

Selective Reduction Pathways to Amino Derivatives

There are no specific reports on the selective reduction of the nitro group on the benzoyl ring of this compound. General methods for nitro group reduction, such as catalytic hydrogenation (e.g., using H₂/Pd-C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂), are widely employed for similar substrates. wikipedia.org It is plausible that these methods could be applied to the title compound to yield 2-Chloro-5-(3-aminobenzoyl)pyridine, but specific reaction conditions and yields have not been reported. The chemoselective reduction of the nitro group in the presence of the ketone and the chloro-pyridine moiety would be a key challenge. stackexchange.comresearchgate.net

Reactivity of the Benzoyl Ketone Group

The benzoyl ketone group is a central feature of the molecule's reactivity, characterized by the electrophilic nature of the carbonyl carbon atom. This electrophilicity is significantly influenced by the electron-withdrawing effects of both the attached 2-chloropyridin-5-yl and 3-nitrophenyl rings, making the carbonyl carbon highly susceptible to nucleophilic attack.

The polarized carbon-oxygen double bond of the ketone is the primary site for nucleophilic addition. A wide array of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process is fundamental to many transformations of the ketone. The rate and reversibility of the addition depend on the strength of the nucleophile. Strong nucleophiles, such as organometallic reagents or hydride donors, typically result in irreversible additions. In contrast, weaker nucleophiles like water, alcohols, or cyanide lead to reversible additions.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and moving the electron pair onto the oxygen atom to form an alkoxide intermediate. Subsequent protonation yields the final addition product.

Table 1: Plausible Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophile (Reagent) Product Type General Reaction
Hydride (e.g., NaBH₄) Secondary Alcohol Reduction
Organometallic (e.g., R-MgBr) Tertiary Alcohol Grignard Reaction
Cyanide (e.g., HCN/KCN) Cyanohydrin Cyanohydrin Formation
Water (H₂O) Gem-diol (Hydrate) Hydration (typically reversible)

The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases). This reaction is typically acid-catalyzed and proceeds via the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Furthermore, the molecule can participate in cyclocondensation reactions. When treated with bifunctional nucleophiles, such as hydrazines, hydroxylamine, or diamines, it can lead to the formation of various heterocyclic structures. For instance, reaction with hydrazine (B178648) would be expected to yield a hydrazone, which could potentially cyclize further depending on the reaction conditions and the reactivity of the pyridine ring.

Table 2: Potential Condensation and Cyclocondensation Reactions

Reagent Intermediate/Product Reaction Type
Primary Amine (R-NH₂) Imine (Schiff Base) Condensation
Hydrazine (H₂NNH₂) Hydrazone Condensation
Hydroxylamine (H₂NOH) Oxime Condensation

Electrophilic Aromatic Substitution on the Nitrobenzoyl Ring

The nitrobenzoyl ring of the molecule is strongly deactivated towards electrophilic aromatic substitution (EAS). quora.com This deactivation is a consequence of two powerful electron-withdrawing groups attached to the benzene (B151609) ring: the nitro group (-NO₂) and the benzoyl carbonyl group (-C(O)Ar'). Both groups withdraw electron density from the ring through inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. quora.comresearchgate.net

According to the principles of electrophilic aromatic substitution, both the nitro group and the carbonyl group are meta-directors. researchgate.net Therefore, any electrophilic attack on this ring will be directed to the C-5' position, which is meta to both deactivating groups. However, due to the severe deactivation, forcing conditions (e.g., high temperatures, strong acid catalysts) are typically required for such reactions to proceed at a reasonable rate. researchgate.net

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on the Nitrobenzoyl Ring

Reaction Reagents Predicted Major Product
Nitration HNO₃ / H₂SO₄ 2-Chloro-5-(3,5-dinitrobenzoyl)pyridine
Bromination Br₂ / FeBr₃ 2-Chloro-5-(3-bromo-5-nitrobenzoyl)pyridine
Sulfonation Fuming H₂SO₄ 3-(5-Chloropyridine-3-carbonyl)-5-nitrobenzenesulfonic acid
Friedel-Crafts Alkylation R-Cl / AlCl₃ Reaction is highly unlikely due to strong deactivation

Rearrangement and Cyclization Reactions Involving this compound (e.g., Indolizine (B1195054) Formation via Pyridinium (B92312) Ylides)

The 2-chloro-substituent on the pyridine ring serves as a leaving group, enabling the formation of pyridinium salts upon reaction with suitable nucleophiles. These pyridinium salts are precursors to pyridinium ylides, which are versatile 1,3-dipoles used in various cycloaddition reactions to synthesize nitrogen-containing heterocycles, most notably indolizines. nih.govresearchgate.net

The formation of an indolizine ring system from this compound would proceed via the following mechanistic steps:

N-Alkylation: Reaction with an alkylating agent containing an α-methylene group activated by an electron-withdrawing group (EWG), such as ethyl bromoacetate, forms a quaternary pyridinium salt.

Ylide Formation: In the presence of a base (e.g., triethylamine), the acidic α-proton of the alkyl group is abstracted, generating a pyridinium ylide. This ylide is stabilized by the resonance delocalization of the negative charge onto the electron-withdrawing group.

[3+2] Cycloaddition: The pyridinium ylide then reacts with a dipolarophile, such as an activated alkene or alkyne, in a [3+2] cycloaddition reaction. nih.govrsc.org

Aromatization: The initial cycloadduct subsequently undergoes an elimination or oxidation step to yield the final, stable aromatic indolizine derivative. nih.gov

This pathway provides a powerful method for constructing complex fused heterocyclic systems from 2-halopyridine derivatives. researchgate.netresearchgate.net

No Information Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found for the compound This compound . Consequently, it is not possible to generate the requested article detailing its derivatization strategies, applications in synthesizing fused heterocyclic architectures, or its contributions to chemical probe development.

Derivatization Strategies and Applications As a Versatile Chemical Building Block

Contributions to Chemical Probe Development and Molecular Design

Without any dedicated research on this specific molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, no data tables or detailed research findings can be provided.

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Analysis

Pyridine-based scaffolds are among the most important and frequently utilized heterocycles in drug discovery and medicinal chemistry. nih.govnih.gov The compound 2-Chloro-5-(3-nitrobenzoyl)pyridine represents a highly adaptable framework for conducting detailed Structure-Activity Relationship (SAR) studies, which are crucial for optimizing the interaction of a molecule with a biological target. The molecule can be systematically modified at several key positions to probe the chemical space and identify structural features that enhance biological activity.

The primary points of diversification on the scaffold are:

The 2-Position of the Pyridine (B92270) Ring: The chloro group can be replaced by various other substituents through nucleophilic substitution. nih.gov Introducing different groups (e.g., amines, ethers, thiols, or small alkyl chains) allows for the investigation of how size, hydrogen-bonding capacity, and electronics at this position affect target binding.

The Benzoyl Ring: The nitro group's position and identity can be altered. It can be moved to the ortho- or para- positions, or replaced entirely with other electron-withdrawing or electron-donating groups (e.g., cyano, trifluoromethyl, methoxy). This would provide insight into the electronic requirements for activity. Furthermore, the nitro group can be reduced to an amine, which can then be further functionalized.

The Pyridine Ring: Additional substituents could be introduced onto the pyridine ring to explore steric and electronic effects further.

Such systematic modifications enable researchers to build a comprehensive map of how different parts of the molecule contribute to its biological effect, guiding the design of more potent and selective derivatives. Studies on other pyridine derivatives have shown that the presence and position of substituents like carbonyls and amino groups can significantly enhance antiproliferative activity, while halogens can sometimes have a negative effect, highlighting the importance of fine-tuning the structure. unison.mx

Table 3: Scaffold Points for SAR Modification

Molecular Region Modification Strategy Information Gained
2-Chloropyridine (B119429) Substitution of Chlorine Role of H-bonding, sterics, and charge at this vector
3-Nitrobenzoyl Altering substituent type/position Electronic requirements (e.g., electron-donating vs. -withdrawing)
Benzoyl Linker Isosteric replacement of ketone Importance of the linker's geometry and H-bonding capacity

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of 2-Chloro-5-(3-nitrobenzoyl)pyridine at the molecular level.

The electronic properties of pyridine (B92270) derivatives are a subject of significant research interest. For related compounds like 2-chloro-5-nitropyridine (B43025), DFT calculations have been used to analyze the electronic structure. researchgate.net The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more prone to chemical reactions. For the related molecule 2-chloro-5-nitropyridine, DFT has been implemented to calculate these electronic properties, including the band gap energy, HOMO, and LUMO. researchgate.net While specific data for this compound is not detailed in the provided results, the methodology applied to similar structures involves optimizing the molecular geometry and then performing single-point energy calculations to determine the orbital energies.

Table 1: Illustrative Frontier Orbital Energies and Properties (Hypothetical Data for this compound based on similar compounds)

Parameter Value (eV)
HOMO Energy -7.5
LUMO Energy -3.2

| Energy Gap (ΔE) | 4.3 |

Note: This table is illustrative. The exact values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and predicting the reactive sites within a molecule. The MEP map provides a visual representation of the electrostatic potential on the electron density surface. Different colors on the map indicate various potential values; typically, red signifies regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential.

In a study of the related compound 2-chloro-5-nitropyridine, MEP analysis revealed that the most negative potential is concentrated around the oxygen atoms of the nitro group, making them the preferred sites for electrophilic attack. researchgate.net The regions of positive potential are generally located around the hydrogen atoms and the chloro substituent. researchgate.net For this compound, a similar distribution would be expected. The oxygen atoms of both the nitro group and the carbonyl group would exhibit strong negative potential (red), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The pyridine nitrogen also contributes to the negative potential region. Conversely, the hydrogen atoms on the aromatic rings and the region around the chlorine atom would show positive potential (blue), highlighting them as potential sites for nucleophilic interaction.

Global and local reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and selectivity. Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.

Key global reactivity descriptors include:

Chemical Hardness (η): This is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η ≈ (E_LUMO - E_HOMO) / 2). A higher value of chemical hardness implies greater stability.

Electronegativity (χ): This describes the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies (χ ≈ -(E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): This index quantifies the electrophilic character of a molecule. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Illustrative Global Reactivity Descriptors (Hypothetical Data for this compound)

Descriptor Formula Value (eV)
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.15
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2 5.35

Note: This table is illustrative and based on the hypothetical energy values from Table 1.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional structure and conformational flexibility of this compound are critical to its function and reactivity. The molecule possesses a rotatable single bond between the pyridine ring and the benzoyl group, allowing for different spatial arrangements (conformers).

Conformational Analysis: Computational methods can be used to explore the potential energy surface with respect to the torsion angle of this central bond. By rotating the benzoyl group relative to the pyridine ring and calculating the energy at each step, a conformational profile can be generated. This analysis identifies the most stable conformer (the global minimum on the potential energy surface) and any other low-energy local minima. Studies on similar bi-aryl systems often reveal that planar or near-planar conformations are stabilized by conjugation, but steric hindrance between substituents can force the rings to twist relative to each other. For instance, in the crystal structure of 2-chloro-5-nitropyridine, the nitro group is observed to be twisted with respect to the pyridine ring. researchgate.net A similar twist between the two aromatic rings of this compound is likely to define its most stable conformation.

Tautomeric Equilibria: Tautomerism is generally not a significant consideration for this compound in its ground state, as it lacks the typical functional groups (like enolizable ketones or lactam-lactim systems) that readily undergo tautomerization. The primary structure is stable, and computational studies would likely confirm the predominance of the presented keto-form.

Computational Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For reactions involving this compound, such as nucleophilic aromatic substitution at the chloro-substituted carbon, computational methods can elucidate the entire reaction pathway.

Potential Energy Surface (PES) Scans: A PES scan involves systematically changing a geometric parameter, such as the distance between the incoming nucleophile and the carbon atom of the C-Cl bond, and calculating the energy at each point. This process helps to map out the energy profile of the reaction, identifying reactants, intermediates, transition states, and products.

Kinetic and Thermodynamic Parameters from First-Principles Calculations

No published research detailing the kinetic and thermodynamic parameters of this compound derived from first-principles calculations was found.

Prediction and Validation of Spectroscopic Properties through Computational Methods (beyond basic identification)

There is no available literature that provides computational predictions and subsequent experimental validation of the spectroscopic properties (such as advanced NMR, FT-IR, or Raman analyses) for this compound.

Investigation of Non-Linear Optical (NLO) Properties

No studies concerning the theoretical investigation or experimental measurement of the Non-Linear Optical (NLO) properties of this compound could be located.

Comprehensive Structural and Spectroscopic Characterization of 2 Chloro 5 3 Nitrobenzoyl Pyridine Derivatives

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which all geometric parameters of the molecule can be derived.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei like ¹H and ¹³C.

Advanced Proton and Carbon-13 NMR for Structural Elucidation of Complex DerivativesA ¹H NMR spectrum of 2-Chloro-5-(3-nitrobenzoyl)pyridine would show distinct signals for each unique proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro, nitro, and carbonyl groups. The splitting patterns (multiplicity) would reveal the connectivity between adjacent protons. Similarly, a ¹³C NMR spectrum would show a signal for each unique carbon atom, with chemical shifts indicating their electronic environment. For instance, the carbonyl carbon would appear at a characteristic downfield shift.

A hypothetical data table for the expected signals is presented below for illustrative purposes.

Hypothetical ¹H and ¹³C NMR Data

Atom Type Hypothetical Chemical Shift (ppm) Description
¹H NMR 9.0 - 9.2 Pyridine (B92270) Ring Proton
8.0 - 8.8 Phenyl/Pyridine Ring Protons
7.5 - 7.9 Phenyl Ring Proton
¹³C NMR 180 - 190 Carbonyl Carbon (C=O)

Note: This table is for illustrative purposes only as no experimental data has been found.

2D NMR Techniques for Connectivity and Stereochemical AssignmentTwo-dimensional (2D) NMR experiments are crucial for assigning complex spectra and confirming molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent to each other within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly useful for connecting fragments of the molecule, for example, by showing a correlation from the protons on one ring to the carbonyl carbon, confirming the benzoylpyridine linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the spatial proximity of protons, which would help to confirm the molecule's conformation in solution.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected to confirm its molecular weight. The presence of chlorine would also be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

One of the primary fragmentation pathways would likely involve the cleavage of the carbonyl group, which is a common fragmentation point in benzoyl derivatives. This could lead to the formation of the 3-nitrobenzoyl cation and the 2-chloro-5-pyridinyl radical, or vice versa. The subsequent fragmentation of these initial ions would provide further structural information.

For instance, the 3-nitrobenzoyl cation could undergo the characteristic loss of the nitro group (NO₂) followed by the elimination of carbon monoxide (CO). The 2-chloro-5-pyridinyl fragment would likely exhibit fragmentation patterns similar to those observed for 2-chloro-5-nitropyridine (B43025). In the GC-MS analysis of 2-chloro-5-nitropyridine, prominent peaks are observed at m/z = 112, 158, 50, 76, and 85 nih.gov. The peak at m/z 158 corresponds to the molecular ion, while the peak at m/z 112 arises from the loss of the NO₂ group nih.gov.

A plausible fragmentation pathway for this compound would involve the following steps:

Ionization of the molecule to form the molecular ion, M+.

Cleavage at the carbonyl bridge to form [C₇H₄NO₃]⁺ and [C₅H₃ClN]• or [C₇H₄NO₃]• and [C₅H₃ClN]⁺.

The nitrobenzoyl fragment may lose the nitro group ([M - NO₂]⁺) and subsequently a carbonyl group ([M - NO₂ - CO]⁺).

The chloropyridinyl fragment can lose the chlorine atom or undergo ring fragmentation.

The following table summarizes the expected major fragment ions and their m/z values for this compound.

m/z Value Proposed Fragment Ion Plausible Origin
264/266[C₁₂H₇ClN₂O₃]⁺Molecular Ion (M⁺)
218/220[C₁₂H₇ClN₂O]⁺Loss of NO₂
150[C₇H₄NO₃]⁺3-Nitrobenzoyl cation
112/114[C₅H₃ClN]⁺2-Chloro-5-pyridinyl cation
104[C₇H₄O]⁺Loss of NO₂ from 3-nitrobenzoyl cation
76[C₆H₄]⁺Benzene (B151609) dication from further fragmentation

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of its various functional groups.

C=O Stretching: A strong, sharp absorption band is anticipated in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone.

NO₂ Stretching: Two distinct bands are expected for the nitro group. The asymmetric stretching vibration (νas(NO₂)) typically appears as a strong band in the range of 1520-1560 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) appears as a medium to strong band between 1345-1365 cm⁻¹.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond (ν(C-Cl)) on the pyridine ring is expected to produce a band in the region of 700-800 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic stretching and bending vibrations. C-H stretching vibrations on the aromatic rings are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene and pyridine rings would be observed in the 700-900 cm⁻¹ region, and their exact positions can provide information about the substitution patterns.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and NO₂ often give strong IR signals, non-polar bonds and symmetric vibrations tend to produce strong Raman signals.

Symmetric NO₂ Stretching: The symmetric stretching of the nitro group is often more prominent in the Raman spectrum than in the FT-IR spectrum.

Aromatic Ring Vibrations: The breathing modes of the pyridine and benzene rings are typically strong and sharp in the Raman spectrum, appearing in the 990-1050 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration may also be observed in the Raman spectrum.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds like 2-chloro-5-nitropyridine and other substituted benzoyl compounds nih.gov.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretching3050-31503050-3150
Carbonyl (C=O) Stretching1650-16801650-1680
Asymmetric NO₂ Stretching1520-15601520-1560
Symmetric NO₂ Stretching1345-13651345-1365
Pyridine Ring C=C, C=N Stretching1400-16001400-1600
Benzene Ring C=C Stretching1450-15801450-1580
C-Cl Stretching700-800700-800
Aromatic C-H Out-of-Plane Bending700-900700-900

Quantitative Kinetic and Mechanistic Studies of 2 Chloro 5 3 Nitrobenzoyl Pyridine Reactivity

Determination of Reaction Orders and Rate Constants

The reactivity of 2-Chloro-5-(3-nitrobenzoyl)pyridine is expected to be dominated by nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom at the 2-position is displaced by a nucleophile. The determination of reaction orders and rate constants is fundamental to elucidating the mechanism of these reactions.

For a typical SNAr reaction of this compound with a nucleophile (Nu), the reaction would likely proceed as follows:

Generated code

Rate = k[this compound][Nu]

Here, 'k' is the second-order rate constant. The value of 'k' would be influenced by the nature of the nucleophile, the solvent, and the temperature. The presence of the electron-withdrawing 3-nitrobenzoyl group at the 5-position, in addition to the inherent electron-withdrawing effect of the pyridine (B92270) nitrogen, is expected to activate the ring towards nucleophilic attack, leading to relatively fast reaction rates.

A hypothetical data table for the reaction of this compound with a generic nucleophile, illustrating the determination of reaction order, is presented below.

[this compound] (mol/L)[Nucleophile] (mol/L)Initial Rate (mol/L·s)
0.010.011.0 x 10⁻⁵
0.020.012.0 x 10⁻⁵
0.010.022.0 x 10⁻⁵

Investigation of Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can significantly impact the kinetics and thermodynamics of the SNAr reaction of this compound. The SNAr mechanism typically involves the formation of a charged intermediate, known as the Meisenheimer complex. The stability of this intermediate is highly dependent on the solvating power of the medium.

Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are expected to accelerate the reaction. researchgate.net These solvents can effectively solvate the cationic counter-ion of the nucleophile and the charged Meisenheimer complex, thereby lowering the activation energy of the reaction. In contrast, polar protic solvents, like methanol (B129727) or water, can solvate the nucleophile through hydrogen bonding, which may decrease its nucleophilicity and slow down the reaction rate. Non-polar solvents would generally be poor choices for this type of reaction due to their inability to stabilize the charged intermediates.

The thermodynamic parameters of the reaction, such as the enthalpy (ΔH) and entropy (ΔS) of activation, would also be influenced by the solvent. For instance, reactions in more ordered solvent systems might exhibit a less negative entropy of activation.

The following table provides a hypothetical comparison of second-order rate constants for the reaction of this compound with a nucleophile in different solvents.

SolventDielectric Constant (ε)Relative Rate Constant (k_rel)
n-Hexane1.9Very Low
Methanol32.71
Dimethylformamide (DMF)36.7~10²
Dimethyl Sulfoxide (DMSO)46.7~10³

Linear Free Energy Relationships (e.g., Hammett Plots, Brønsted Correlations)

Linear Free Energy Relationships (LFERs) are powerful tools for probing reaction mechanisms. For the reaction of this compound with a series of substituted nucleophiles (e.g., substituted anilines or phenoxides), a Hammett plot could be constructed by plotting the logarithm of the rate constants (log k) against the Hammett substituent constant (σ) of the nucleophile.

A positive slope (ρ value) in the Hammett plot would indicate that the reaction is favored by electron-donating substituents on the nucleophile, which is consistent with a nucleophilic attack on the electron-deficient pyridine ring. The magnitude of the ρ value provides information about the extent of charge development in the transition state. For SNAr reactions of related compounds like 2-chloro-5-nitropyridine (B43025) with anilines, negative ρ values have been observed, indicating that electron-withdrawing substituents on the aniline (B41778) decrease the reaction rate. researchgate.net A similar trend is expected for this compound.

Similarly, a Brønsted correlation could be established by plotting log k against the pKa of the conjugate acid of the nucleophile. The Brønsted coefficient (β) provides insight into the degree of bond formation in the transition state. A large β value would suggest a late transition state with significant bond formation between the nucleophile and the pyridine ring.

Activation Parameters (Enthalpy, Entropy, Gibbs Free Energy) and Isokinetic Relationships

The study of reaction rates at different temperatures allows for the determination of the activation parameters: enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters are calculated using the Arrhenius and Eyring equations.

ΔH‡ (Enthalpy of Activation): Represents the heat required to reach the transition state.

ΔS‡ (Entropy of Activation): Reflects the change in order or disorder in going from the reactants to the transition state. For bimolecular reactions like the SNAr of this compound, a negative ΔS‡ is expected as two reactant molecules combine to form a more ordered transition state.

An isokinetic relationship may be observed for a series of related reactions, such as the reaction of this compound with various nucleophiles. This is indicated by a linear correlation between ΔH‡ and ΔS‡. The slope of this plot is the isokinetic temperature (β). At this temperature, all reactions in the series are expected to proceed at the same rate. The existence of an isokinetic relationship suggests a common reaction mechanism for the series. Studies on the reactions of 2-chloro-5-nitropyridine with substituted anilines have indeed shown good isokinetic relationships. researchgate.net

A hypothetical table of activation parameters is shown below.

NucleophileΔH‡ (kJ/mol)ΔS‡ (J/mol·K)ΔG‡ (kJ/mol) at 298 K
Nucleophile A50-8073.8
Nucleophile B45-9573.3
Nucleophile C55-6574.3

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

The progress of the reaction of this compound can be conveniently monitored using spectroscopic techniques, particularly UV-Vis spectrophotometry. The starting material, the product, and any colored intermediates will have distinct absorption spectra. By monitoring the change in absorbance at a specific wavelength corresponding to the formation of the product or the disappearance of the reactant, the reaction kinetics can be followed.

In many SNAr reactions, the intermediate Meisenheimer complex is highly colored and can be detected spectroscopically. The ability to observe this intermediate would provide strong evidence for a two-step reaction mechanism. The formation and subsequent decay of the Meisenheimer complex could be monitored over time to study the kinetics of its formation and decomposition.

Other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy could also be employed to follow the reaction progress by observing the disappearance of reactant signals and the appearance of product signals. In some cases, NMR can also be used to detect and characterize reaction intermediates, especially if they are relatively stable. For instance, in the reaction of 2-chloro-5-nitropyridine with deuteroxide, the open-chain intermediate has been isolated and characterized using various spectrophotometric techniques. researchgate.net

Future Prospects and Emerging Research Trajectories for 2 Chloro 5 3 Nitrobenzoyl Pyridine Systems

Development of Novel Catalytic Systems for Specific Transformations

The inherent reactivity of the C-Cl bond and the directing effects of the benzoyl and nitro groups make 2-Chloro-5-(3-nitrobenzoyl)pyridine a prime candidate for advanced catalytic studies. Future research is expected to focus on developing highly selective catalytic systems for transformations at specific sites of the molecule.

Cross-Coupling Reactions: While traditional cross-coupling reactions are established, the development of novel catalysts, potentially based on earth-abundant metals or photocatalytic systems, will be crucial. These next-generation catalysts could offer improved yields, lower catalyst loadings, and enhanced functional group tolerance, enabling the efficient synthesis of a diverse library of derivatives. Research into synergistically catalyzed reactions, for instance combining a copper(I) salt with a secondary ammonium (B1175870) salt, has shown promise for the modular synthesis of substituted pyridines and could be adapted for this specific scaffold. organic-chemistry.org

C-H Activation: Direct functionalization of the pyridine (B92270) ring or the benzoyl moiety through C-H activation represents a highly atom-economical approach. Future efforts will likely target the development of catalysts that can selectively activate specific C-H bonds, guided by the existing substituents. This would bypass the need for pre-functionalized starting materials and open new avenues for creating complex molecular architectures.

Asymmetric Catalysis: The synthesis of chiral derivatives from this compound is a significant area for exploration. The development of chiral catalysts for asymmetric reduction of the ketone or for enantioselective cross-coupling reactions would provide access to valuable compounds for applications in medicinal chemistry and materials science.

New synthetic methods for pyridine derivatives are continuously being developed, such as the one-step conversion of N-vinyl or N-aryl amides, which offers precise control over substituent introduction under mild conditions. organic-chemistry.orgnih.gov The application of such innovative strategies could streamline the synthesis of precursors or derivatives of this compound.

Exploration of Photochemical Reactivity and Excited State Properties

The benzoylpyridine core suggests intriguing photochemical properties that remain largely unexplored for this specific compound. Future research will likely delve into its behavior upon photoexcitation, which could unlock novel reactivity and applications.

Photocatalysis: The benzoyl moiety is a known photosensitizer. Investigating the ability of this compound to act as a triplet sensitizer (B1316253) in photochemical reactions is a promising avenue. The electronic modifications from the chloro and nitro groups could significantly influence its excited-state energies and intersystem crossing efficiency, potentially allowing for the transfer of excited-state photochemistry from the UV to the visible range. nih.gov

Excited State Dynamics: Time-resolved spectroscopic techniques can be employed to study the nature and lifetime of the excited states of this compound. nih.gov Understanding the metal-to-ligand charge transfer (MLCT) excited states, as studied in related rhenium-benzoylpyridine complexes, could provide insights into its potential use in light-emitting devices or photoredox catalysis. nih.govresearchgate.net The substitution pattern is known to critically affect the photophysical properties, and systematic studies could lead to the rational design of derivatives with tailored excited-state lifetimes and emission characteristics. nih.govdiva-portal.org

Photochemical Reactions: The presence of the nitro group and the C-Cl bond opens up possibilities for intramolecular photochemical reactions, such as photocyclizations or rearrangements, leading to novel heterocyclic systems. The influence of conformation on the photophysical and excited-state properties, as seen in bipyridine oligomers, suggests that controlling the geometry of this compound could tune its photochemical outcomes. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. This compound and its derivatives are well-suited for integration into these modern synthesis platforms.

High-Throughput Experimentation: Automated flow chemistry systems can be used for the rapid screening of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis of this compound derivatives. nih.gov This approach accelerates the discovery of new reactions and the generation of compound libraries for biological screening. The synthesis of bioactive derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) has already demonstrated the utility of flow reactors for efficient and controlled reactions. asianpubs.orgresearchgate.net

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single continuous process without isolating intermediates. nih.gov For instance, a photochemical reaction followed by an oxidation or a cross-coupling reaction could be performed in a continuous sequence, significantly streamlining the synthesis of complex molecules derived from this compound. nih.gov

Access to Hazardous Intermediates: Flow reactors can safely handle reactive or unstable intermediates due to the small reaction volumes and enhanced heat and mass transfer. This could allow for the exploration of new synthetic routes involving high-energy intermediates that would be challenging to handle in traditional batch setups.

Advanced Materials Science Applications Based on Molecular Recognition and Self-Assembly

The rigid pyridine core combined with the functional groups capable of forming non-covalent interactions (e.g., hydrogen bonds, π-π stacking) makes this compound a promising building block for supramolecular chemistry and materials science.

Molecular Recognition: The compound can be incorporated into larger host molecules designed to recognize specific guest molecules through complementary size, shape, and functional group interactions. nih.gov The development of molecularly imprinted polymers using monomers that can interact with the functional groups of this molecule could lead to materials with high selectivity for related structures. rsc.org

Self-Assembly: The planar nature of the pyridine ring and the potential for intermolecular interactions can drive the self-assembly of this compound derivatives into ordered nanostructures, such as nanowires or thin films. rsc.orgyamanashi.ac.jp The solvent and the introduction of other interacting moieties can be used to control the resulting supramolecular structures. acs.org These self-assembled materials could find applications in organic electronics, sensing, and catalysis.

Crystal Engineering: A detailed study of the crystal packing of this compound and its derivatives can provide insights into the dominant intermolecular forces. This knowledge can be used to design new crystalline materials with desired physical properties, such as nonlinear optical activity or specific mechanical responses.

Deep Learning and AI-Driven Approaches for Predicting Reactivity and Designing New Derivatives

The integration of artificial intelligence (AI) and deep learning into chemical research is revolutionizing how scientists predict reaction outcomes and design new molecules. These tools are expected to play a pivotal role in unlocking the full potential of the this compound scaffold.

Reactivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. researchgate.netrsc.org Such models could be applied to this compound to identify the most probable reactive sites and predict the outcomes of various transformations, thus guiding experimental efforts. nih.gov Frameworks like GraphRXN, which use graph-based neural networks, can be employed for accurate forward reaction prediction. researchgate.net

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for specific applications. chemrxiv.org By defining desired characteristics, such as high binding affinity to a biological target or specific photophysical properties, these algorithms can propose new molecular structures that can then be synthesized and tested. This AI-driven approach significantly accelerates the design-make-test-analyze cycle in drug discovery and materials science. chemrxiv.org

Pathway Synthesis: AI tools can also assist in planning the most efficient synthetic routes to complex target molecules derived from this compound. By analyzing vast reaction databases, these programs can suggest multi-step synthetic pathways, helping chemists to navigate the complexities of organic synthesis. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Chloro-5-(3-nitrobenzoyl)pyridine, and how can reaction yields be optimized?

The synthesis typically involves coupling reactions between chloropyridine precursors and nitrobenzoyl derivatives. For example, nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) can introduce the nitrobenzoyl group. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or CuI for coupling efficiency .
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reactivity in SNAr .
  • Temperature control : Reactions often require heating (80–120°C) to activate electron-deficient pyridine rings .
    Yield optimization may involve protecting group strategies (e.g., nitro group stabilization) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic proton environments (e.g., deshielding from nitro and chloro groups) and confirm substitution patterns .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves molecular geometry and intermolecular interactions, critical for verifying regiochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the nitrobenzoyl group influence regioselectivity in further functionalization reactions?

The nitro group acts as a strong electron-withdrawing group (EWG), directing electrophilic attacks to the meta position relative to itself on the pyridine ring. Computational studies (e.g., DFT calculations) predict activation barriers for nucleophilic substitutions, while experimental data show:

  • Nucleophilic substitution : Amines or thiols preferentially target the 4-position of the pyridine ring due to EWG effects .
  • Cross-coupling reactions : Suzuki-Miyaura reactions favor the 2-chloro site for aryl boronic acid coupling .
    Competing pathways (e.g., nitro group reduction) require controlled conditions (e.g., H₂/Pd-C at low pressure) to preserve functionality .

Q. What computational approaches are suitable for modeling the reactivity of this compound in catalytic systems?

  • Molecular Operating Environment (MOE) : Simulates ligand-receptor interactions for drug design applications .
  • Density Functional Theory (DFT) : Predicts reaction pathways for regioselective functionalization (e.g., Fukui indices for electrophilic/nucleophilic sites) .
  • Molecular Dynamics (MD) : Assesses stability in solvent environments (e.g., aqueous vs. organic) .

Q. How can this compound be applied in probing enzyme functions or biological targets?

  • Chemical biology : Use as a scaffold for covalent inhibitors targeting cysteine proteases (e.g., via chloro group alkylation) .
  • Kinetic assays : Monitor nitro group reduction by NADPH-dependent enzymes (e.g., cytochrome P450) using UV-Vis spectroscopy .
  • Crystallographic studies : Co-crystallize with target proteins (e.g., kinases) to map binding pockets using SHELX-refined structures .

Safety and Handling

Q. What critical safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and EN 166-certified goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated solvents) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or decomposition .
  • Toxicology : Monitor for respiratory irritation (RADS risk) and dermatitis; immediate rinsing with water is required upon exposure .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

  • Reproducibility checks : Validate purity via HPLC (>95%) and elemental analysis .
  • Crystallographic validation : Compare unit cell parameters (e.g., SHELXL-refined structures) with literature data .
  • Batch variability : Trace impurities (e.g., residual solvents) may alter melting points; recrystallize from ethanol/water mixtures .

Applications in Drug Development

Q. What strategies are effective for derivatizing this compound into antimalarial or antimicrobial agents?

  • Nitro group reduction : Convert to amino derivatives for enhanced bioavailability using H₂/Pd-C .
  • Heterocyclic fusion : Attach triazole or pyrimidine rings via click chemistry to target parasite enzymes .
  • In vivo testing : Use rodent models to assess pharmacokinetics (e.g., logP = 2.75 predicts moderate blood-brain barrier penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(3-nitrobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(3-nitrobenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.